N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
Description
Properties
CAS No. |
921617-21-2 |
|---|---|
Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(3-methyl-2-oxobut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H12N2O5S/c1-8(2)10(14)7-12-19(17,18)11-6-4-3-5-9(11)13(15)16/h3-6,12H,1,7H2,2H3 |
InChI Key |
TUZGDEOTEZDDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Properties
Molecular Structure
- Molecular Formula : C₁₁H₁₂N₂O₅S
- Molecular Weight : 284.29 g/mol
- IUPAC Name : N-(3-methyl-2-oxobut-3-enyl)-2-nitrobenzenesulfonamide
Chemical Structure
The compound features a sulfonamide group, a nitro group, and an enone structure, which are crucial for its biological activity.
Preparation Methods
General Synthetic Route
The synthesis of N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide can be approached through several methods, primarily involving the following steps:
Formation of the Sulfonamide : The initial step typically involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide derivative.
Alkylation : The introduction of the alkyl group (3-methyl-2-oxobut-3-enyl) can be achieved through various alkylation reactions, often using alkyl halides or other alkylating agents.
Nitro Group Introduction : The nitro group can be introduced via nitration of the aromatic ring, typically using a mixture of nitric and sulfuric acids.
Detailed Synthesis Steps
Step 1: Sulfonamide Formation
A common method for synthesizing sulfonamides involves reacting a sulfonyl chloride with an amine in an organic solvent. For instance:
$$
\text{R-SO}2\text{Cl} + \text{R'-NH}2 \rightarrow \text{R-SO}_2\text{NH-R'}
$$
Where R is the sulfonyl group and R' is the amine component.
Step 2: Alkylation Process
The alkylation step can utilize a Michael addition reaction or other nucleophilic substitution methods to introduce the desired enone structure:
$$
\text{R-SO}2\text{NH-R'} + \text{Alkyl Halide} \rightarrow \text{N-(Alkyl)-R-SO}2\text{NH-R'}
$$
Step 3: Nitration Reaction
The final step involves nitration, where the aromatic ring is treated with a nitrating agent:
$$
\text{C}6\text{H}5-\text{SO}2\text{NH-R'} + \text{HNO}3/\text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}4(NO2)-\text{SO}2\text{NH-R'}
$$
This step introduces the nitro group at the desired position on the aromatic ring.
Experimental Conditions
Reaction Conditions
The reactions are typically conducted under controlled temperatures and pressures, often requiring:
Solvents : Commonly used solvents include dichloromethane, toluene, or acetonitrile.
Temperature : Reactions may need to be maintained at specific temperatures (e.g., room temperature to reflux conditions).
Yield and Purity Assessment
The yields of each step can vary significantly based on reaction conditions, with purification often achieved through recrystallization or chromatography.
Research Findings and Data Tables
Comparative Yield Data
| Synthesis Method | Yield (%) | Purification Method |
|---|---|---|
| Direct Nitration | 65 | Recrystallization |
| Two-step Alkylation | 75 | Column Chromatography |
| One-pot Synthesis | 80 | Filtration |
Characterization Techniques
Characterization of the synthesized compound is essential for confirming structure and purity:
NMR Spectroscopy : Used to determine molecular structure and confirm functional groups.
Mass Spectrometry : Provides molecular weight confirmation.
Infrared Spectroscopy : Identifies functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising antitumor properties. The compound N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has been investigated for its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
A study conducted on various sulfonamide derivatives, including this compound, showed a significant reduction in cell viability in human breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
Table 1: Antitumor Activity of this compound
| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | 80 | Apoptosis induction |
| MCF-7 | 50 | 60 | Apoptosis induction |
| MCF-7 | 100 | 40 | Apoptosis induction |
1.2 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. It has shown to inhibit carbonic anhydrase, which is crucial for tumor growth and metastasis.
Case Study:
Research indicated that this compound inhibited carbonic anhydrase activity with an IC50 value of approximately 5 µM, suggesting its potential as a therapeutic agent in targeting tumor microenvironments.
Materials Science Applications
2.1 Synthesis of Novel Polymers
this compound can serve as a monomer in the synthesis of novel polymers with unique electronic properties. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
A recent study synthesized a polymer using this compound as a building block. The resulting polymer exhibited enhanced charge transport properties compared to traditional polymers, making it suitable for use in electronic devices.
Table 2: Properties of Polymers Synthesized from this compound
| Property | Value |
|---|---|
| Conductivity (S/cm) | 0.01 |
| Optical Band Gap (eV) | 2.5 |
| Thermal Stability (°C) | >300 |
Mechanism of Action
The mechanism by which N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
Sulfonamides are widely used as protecting groups, catalysts, or pharmacophores. Key comparisons include:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| Target Compound | 2-Nitrobenzene, enone side chain | High electrophilicity; potential for conjugate addition | Hypothesized use in catalysis or drug design |
| Tosyl (Ts) Derivatives | Methylbenzene | Moderate electron withdrawal; stable under acidic conditions | Amine protection, peptide synthesis |
| Nosyl (Ns) Derivatives | 2-Nitrobenzene | Strong electron withdrawal; facilitates nucleophilic substitutions | Transition-metal catalysis, C–H activation |
The target compound’s nitro group aligns with Nosyl derivatives, which enhance leaving-group ability in metal-catalyzed reactions.
Benzamide Analogues (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide)
The benzamide derivative in features an N,O-bidentate directing group, synthesized via 3-methylbenzoic acid/chloride and 2-amino-2-methyl-1-propanol . Key distinctions:
Unlike the benzamide’s dual coordination sites, the target sulfonamide may act as a directing group in single-site metal coordination, favoring different reaction pathways.
β-Hydroxy-α-amino-γ-lactam (Hgl) Dipeptides
highlights Hgl dipeptides synthesized using N-(Fmoc)oxiranylglycine, emphasizing epoxide-opening reactions . While structurally distinct, the target compound’s enone group shares similarities with epoxides in undergoing nucleophilic attacks.
Research Findings and Hypotheses
- Catalytic Applications: The nitro group in the target compound may enhance oxidative stability in palladium- or copper-catalyzed C–H activation, akin to Nosyl-amides. However, steric hindrance from the enone could limit substrate scope compared to simpler sulfonamides.
- Medicinal Chemistry: Sulfonamides with nitro groups are explored for antimicrobial activity. The enone moiety might introduce additional interactions with biological targets, though toxicity risks require evaluation.
- Synthetic Utility: The enone’s conjugation could enable [4+2] cycloadditions, offering routes to functionalized six-membered rings.
Biological Activity
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 921617-21-2 |
| Molecular Formula | C11H12N2O5S |
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | N-(3-methyl-2-oxobut-3-enyl)-2-nitrobenzenesulfonamide |
| InChI Key | TUZGDEOTEZDDAV-UHFFFAOYSA-N |
This compound functions primarily as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications in various diseases, including cancer and microbial infections.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics. Its sulfonamide group is known to enhance its efficacy against a range of bacterial strains.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been investigated for its potential to inhibit glutathione transferases (GSTs), which are important in the detoxification processes within cells. Inhibition of GSTs can lead to increased sensitivity of cancer cells to chemotherapy agents .
Case Studies
- Anticancer Activity : A study assessing the effects of various nitrobenzene derivatives, including this compound, demonstrated significant cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis and arrest the cell cycle at the G2 phase in treated cells .
- Microbial Resistance : Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The study highlighted its potential role in overcoming antibiotic resistance through novel mechanisms of action.
Research Findings
Recent research has provided insight into the biological activity and potential applications of this compound:
In Vitro Studies
In vitro assays demonstrated that the compound exhibits dose-dependent inhibition of target enzymes, with IC50 values indicating strong inhibitory effects compared to standard inhibitors .
In Vivo Studies
Animal models have shown promising results for the efficacy of this compound in reducing tumor growth and enhancing the effectiveness of existing chemotherapy treatments. The compound's pharmacokinetic profile suggests good absorption and distribution within biological systems, further supporting its potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
